Methyl-2-(3-Nitrobenzyliden)acetoacetat

Übersicht

Beschreibung

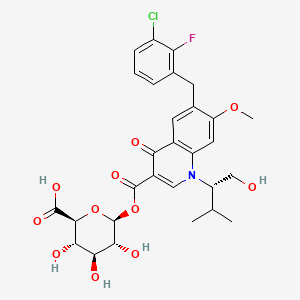

Methyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound with the chemical formula C12H11NO5. It is a yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but insoluble in water . This compound is used as an intermediate in organic synthesis, particularly in the preparation of drugs, dyes, and optically active compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-nitrobenzylidene)acetoacetate has several scientific research applications:

Wirkmechanismus

Target of Action

This compound is an organic compound and can be used as an intermediate in organic synthesis . It can be used in the synthesis of drugs, dyes, and optically active compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it may participate in various chemical reactions that lead to the formation of different compounds .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions to form other compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(3-nitrobenzylidene)acetoacetate can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a dark, dry, and well-ventilated place .

Vorbereitungsmethoden

Methyl 2-(3-nitrobenzylidene)acetoacetate can be synthesized through the reaction of benzaldehyde and ethyl acetoacetate under specific conditions . The general procedure involves:

Reactants: Benzaldehyde and ethyl acetoacetate.

Catalyst: A base such as sodium ethoxide.

Solvent: Ethanol or another suitable organic solvent.

Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Methyl 2-(3-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Amines or alcohols, often in the presence of a base or acid catalyst.

Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted esters .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(3-nitrobenzylidene)acetoacetate can be compared with other similar compounds such as:

Ethyl 2-(3-nitrobenzylidene)acetoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(2-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the ortho position instead of the meta position.

The uniqueness of methyl 2-(3-nitrobenzylidene)acetoacetate lies in its specific structural configuration, which influences its reactivity and applications in organic synthesis .

Eigenschaften

CAS-Nummer |

119128-13-1 |

|---|---|

Molekularformel |

C12H11NO5 |

Molekulargewicht |

249.22 g/mol |

IUPAC-Name |

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |

InChI-Schlüssel |

LYUBYLJQOZIBQB-XFFZJAGNSA-N |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Isomerische SMILES |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |

Kanonische SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Synonyme |

(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester; (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?

A: Methyl 2-(3-nitrobenzylidene)acetoacetate is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.

Q2: What spectroscopic data confirms the successful synthesis of Methyl 2-(3-nitrobenzylidene)acetoacetate?

A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of Methyl 2-(3-nitrobenzylidene)acetoacetate during the synthesis process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)